![molecular formula C11H11IO2S B3004073 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503205-92-1](/img/structure/B3004073.png)

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

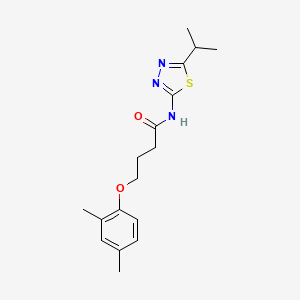

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .

Métodos De Preparación

The synthesis of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with benzenesulfonyl chloride and iodine. One common method is the light-enabled scalable synthesis, which involves the reaction of alkyl iodides with [1.1.1]propellane under light irradiation. This method is advantageous as it does not require catalysts, initiators, or additives, and can be performed in flow, making it suitable for industrial-scale production .

Análisis De Reacciones Químicas

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Radical Reactions: The compound can participate in radical reactions, such as photoredox catalysis, to form new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: Although specific oxidation and reduction reactions for this compound are not well-documented, similar bicyclo[1.1.1]pentane derivatives can undergo these reactions under appropriate conditions.

Aplicaciones Científicas De Investigación

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings in drug design, providing enhanced solubility, membrane permeability, and metabolic stability.

Materials Science: The compound is used in the synthesis of molecular rods, rotors, and supramolecular linker units.

Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, including peptides and nucleosides.

Mecanismo De Acción

The mechanism of action of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This unique structure allows it to mimic the geometry and substituent exit vectors of benzene rings, thereby enhancing the physicochemical and pharmacokinetic properties of drug candidates . The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparación Con Compuestos Similares

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

1,3-Diiodobicyclo[1.1.1]pentane: Used as an intermediate in the synthesis of various functionalized bicyclo[1.1.1]pentanes.

Bicyclo[1.1.1]pentane-1,3-dicarboxylate: Utilized in the synthesis of BCP-dimethanol derivatives and other functionalized compounds.

Bicyclo[1.1.1]pentane-1,3-diamine: Employed in medicinal chemistry for the development of bioactive molecules.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other BCP derivatives.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXZMKGCNHKEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)

![4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3003999.png)

![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)

![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B3004008.png)

![[1-(5-Methyl-2-pyridinyl)propyl]amine dihydrochloride](/img/structure/B3004009.png)

![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)